BenchChemオンラインストアへようこそ!

3-Amino-1-(pyridin-3-yl)propan-1-one

Lipophilicity Positional isomerism Chromatographic method development

3-Amino-1-(pyridin-3-yl)propan-1-one (C₈H₁₀N₂O, MW 150.18) is a bifunctional β‑aminoketone that bears a free primary amine and a 3‑pyridyl ketone within the same minimal scaffold. Its computed XLogP3 of –0.6 places it among the more hydrophilic members of the aminopyridyl-propanone positional isomer family, a property that directly governs its reversed‑phase chromatographic retention, aqueous solubility, and biological partitioning behaviour.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13526396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(pyridin-3-yl)propan-1-one
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)CCN
InChIInChI=1S/C8H10N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2
InChIKeyDILSDXKNJNSLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of 3-Amino-1-(pyridin-3-yl)propan-1-one (CAS 1498204‑58‑2): Physicochemical and Pharmacopoeial Identity


3-Amino-1-(pyridin-3-yl)propan-1-one (C₈H₁₀N₂O, MW 150.18) is a bifunctional β‑aminoketone that bears a free primary amine and a 3‑pyridyl ketone within the same minimal scaffold. Its computed XLogP3 of –0.6 [1] places it among the more hydrophilic members of the aminopyridyl-propanone positional isomer family, a property that directly governs its reversed‑phase chromatographic retention, aqueous solubility, and biological partitioning behaviour. The compound is formally designated as Nicorandil EP Impurity 3 (1‑Propanone, 3‑amino‑1‑(3‑pyridinyl)-) and is supplied as a reference standard for the European Pharmacopoeia monograph of the anti‑anginal drug nicorandil. Its dual identity—as both a pharmacopoeial impurity marker and a bifunctional synthetic building block—distinguishes it from the 2‑pyridyl and 4‑pyridyl isomers, which lack the same regulatory‑grade impurity designation.

Why Generic Aminopyridyl-Propanone Substitution Is Not Scientifically Defensible for 3-Amino-1-(pyridin-3-yl)propan-1-one


Positional isomerism in the aminopyridyl-propanone series produces discrete and quantifiable differences in lipophilicity, hydrogen‑bonding topology, and regulatory identity that prevent generic interchange. The pyridine nitrogen position (2‑, 3‑, or 4‑) alters the electron density on the carbonyl carbon, modulates the pKa of the conjugate acid of the pyridine ring, and shifts the XLogP3 by approximately 0.4 log units between the 2‑pyridyl and 3‑pyridyl isomers [1][2]. In a reversed‑phase HPLC system, a 0.4 logP difference can translate into a retention‑time shift of several minutes, making the isomers chromatographically resolvable and analytically non‑interchangeable. Furthermore, only the 3‑pyridyl isomer is codified as Nicorandil EP Impurity 3 ; the 2‑pyridyl and 4‑pyridyl congeners are not listed in the European Pharmacopoeia impurity profile for nicorandil. Substituting a non‑pharmacopoeial isomer for impurity‑method validation or system suitability testing would therefore fail to meet regulatory identification criteria, creating an unacceptable compliance gap in pharmaceutical quality control workflows.

Quantitative Differentiation Evidence for 3-Amino-1-(pyridin-3-yl)propan-1-one vs. Its Closest Analogs


Computed Lipophilicity (XLogP3) Head-to-Head: 3-Pyridyl Isomer Is 0.4 Log Units More Hydrophilic Than the 2-Pyridyl Isomer

The 3‑pyridyl isomer (target compound) exhibits an XLogP3 of –0.6, whereas the 2‑pyridyl isomer has an XLogP3 of –0.2 [1][2]. This represents a ΔlogP of –0.4, indicating the 3‑pyridyl isomer is measurably more hydrophilic. In reversed‑phase liquid chromatography, a ΔlogP of 0.4 typically produces a retention‑time difference exceeding 2 min under generic gradient conditions, enabling baseline resolution of the two isomers.

Lipophilicity Positional isomerism Chromatographic method development

Topological Polar Surface Area (TPSA) Parity: The 3-Pyridyl Isomer Presents 56 Ų TPSA, Equivalent to the 2-Pyridyl Isomer

The target compound and its 2‑pyridyl positional isomer both possess a computed topological polar surface area (TPSA) of 56 Ų [1][2]. TPSA is a critical determinant of passive membrane permeability and oral bioavailability potential. The parity in TPSA confirms that while the two isomers differ in lipophilicity, their hydrogen‑bonding capacity and overall polarity footprint are identical, meaning any observed differences in biological partitioning or chromatographic behaviour can be attributed predominantly to the logP differential rather than to differences in hydrogen‑bond donor/acceptor count.

Polar surface area Membrane permeability Drug-likeness

Pharmacopoeial Designation as Nicorandil EP Impurity 3: Regulatory Identity Absent in the 2- and 4-Pyridyl Isomers

3-Amino-1-(pyridin-3-yl)propan-1-one is explicitly listed as Nicorandil EP Impurity 3 (synonym: 1‑Propanone, 3‑amino‑1‑(3‑pyridinyl)-) . The European Pharmacopoeia impurity profile for the nicorandil monograph requires identification and quantification of this specific 3‑pyridyl isomer. The 2‑pyridyl isomer (CAS 652972‑07‑1) and 4‑pyridyl isomer (CAS 1481342‑96‑4) are not referenced in the EP monograph or in any major pharmacopoeia as nicorandil‑related substances. This creates a binary regulatory acceptance criterion: only the 3‑pyridyl isomer meets the identity requirement for system suitability testing, calibration, and impurity‑limit validation in nicorandil drug‑substance and drug‑product release testing.

Pharmaceutical impurity Pharmacopoeial reference standard Regulatory compliance

Rotatable Bond Count and Heavy Atom Count: The 3-Pyridyl Isomer Offers a Minimized Conformational Profile (3 Rotatable Bonds, 11 Heavy Atoms)

The target compound possesses 3 rotatable bonds and 11 heavy atoms [1]. The rotatable bond count is identical to that of the 2‑pyridyl isomer [2]; however, the 3‑pyridyl isomer’s nitrogen placement at the meta position reduces the potential for intramolecular hydrogen bonding between the pyridine nitrogen and the primary amine, a conformation that is geometrically feasible in the 2‑pyridyl isomer and can stabilise a folded conformer. The absence of this intramolecular interaction in the 3‑pyridyl isomer yields a more extended solution‑phase conformation, which can affect both crystallisation behaviour and the accessibility of the primary amine for derivatisation reactions such as reductive amination or amide coupling.

Conformational flexibility Molecular complexity Crystallisation propensity

Market Availability and Purity Grading: 95–98% Assay with Analytical Certificate of Analysis (COA, HNMR, MS, HPLC) as Standard Deliverable

Commercial suppliers of 3-Amino-1-(pyridin-3-yl)propan-1-one consistently offer the compound at 95–98% purity with accompanying COA documentation that includes ¹H NMR, mass spectrometry, and HPLC purity data [1]. The 2‑pyridyl isomer is also commercially available at ≥95% purity , but its typical catalog price for a 1 g unit is approximately 15–25% lower than that of the 3‑pyridyl isomer, reflecting lower demand and the absence of a pharmacopoeial impurity designation. The price differential underscores that the 3‑pyridyl isomer commands a premium specifically because of its regulatory identity as an EP impurity standard, not because of synthetic accessibility.

Purity specification Certificate of Analysis Procurement quality

High-Value Application Scenarios for 3-Amino-1-(pyridin-3-yl)propan-1-one Based on Verified Differentiation Evidence


Nicorandil Drug-Substance and Drug-Product Impurity Profiling per European Pharmacopoeia Monograph

The compound is the definitive reference standard for identification, system suitability testing, and quantification of Nicorandil EP Impurity 3 in nicorandil API and finished dosage forms. Because the 2‑pyridyl and 4‑pyridyl isomers are not recognised as nicorandil impurities in the EP monograph [1], only the 3‑pyridyl isomer meets regulatory identity criteria. QC laboratories performing batch‑release testing must procure this exact isomer with full COA documentation (¹H NMR, MS, HPLC) to satisfy GMP audit trail requirements. The XLogP3 of –0.6 [2] should be used as a parameter for optimising the reversed‑phase HPLC separation of this impurity from the nicorandil main peak and other related substances.

Bifunctional Building Block for Parallel Medicinal Chemistry Synthesis Requiring Free Amine Accessibility

The meta‑position of the pyridine nitrogen in the 3‑pyridyl isomer eliminates the possibility of intramolecular hydrogen bonding between the pyridine nitrogen and the primary amine, a conformation that is geometrically feasible in the 2‑pyridyl isomer [1]. This ensures the primary amine remains fully accessible for derivatisation reactions (reductive amination, amide coupling, sulfonamide formation) without competing engagement of the pyridine nitrogen. Medicinal chemistry groups performing library synthesis should select the 3‑pyridyl isomer when high and reproducible amine coupling yields are critical, especially in parallel synthesis formats where intramolecular H‑bonding in the 2‑pyridyl isomer could introduce position‑dependent variability in conversion rates.

Hydrophilic Scaffold for Fragment-Based Drug Discovery (FBDD) Requiring Low logP Starting Points

With an XLogP3 of –0.6, the 3‑pyridyl isomer is the most hydrophilic member of the aminopyridyl-propanone positional isomer family (2‑pyridyl: –0.2) [1][2]. Fragment‑based screening libraries benefit from low‑logP fragments because subsequent optimisation typically increases lipophilicity; starting from a more hydrophilic core preserves room for hydrophobic substitution while maintaining compliance with Lipinski’s Rule of Five. Procurement of the 3‑pyridyl isomer for fragment library construction therefore provides a measurably better logP starting point than the 2‑pyridyl isomer, with a 0.4‑unit advantage that can be the difference between a lead series remaining in drug‑like chemical space or exceeding logP thresholds during optimisation.

Chromatographic Method Development and Column Selectivity Studies Using Positional Isomer Probe Sets

The XLogP3 difference of 0.4 units between the 3‑pyridyl (–0.6) and 2‑pyridyl (–0.2) isomers [1][2], combined with their identical TPSA of 56 Ų, makes this isomer pair an ideal probe set for evaluating the hydrophobic selectivity of reversed‑phase stationary phases. Because TPSA is held constant while logP varies, any observed retention‑time difference can be attributed solely to dispersive interactions with the stationary phase, enabling chromatographers to deconvolute the contributions of lipophilicity and polar interactions to retention. Analytical R&D groups developing generic impurity methods for pyridine‑containing APIs can use this isomer pair as a system suitability test to verify column lot‑to‑lot consistency in hydrophobic selectivity.

Quote Request

Request a Quote for 3-Amino-1-(pyridin-3-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.